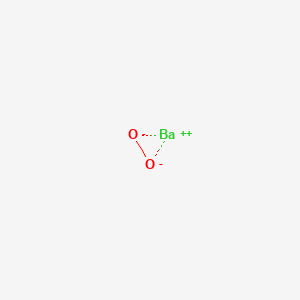
2-Iodobenzothiazole
Vue d'ensemble
Description
2-Iodobenzothiazole is an organoiodine compound with the molecular formula C7H4INS. It is a derivative of benzothiazole, where an iodine atom is substituted at the second position of the benzothiazole ring. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Applications De Recherche Scientifique
2-Iodobenzothiazole has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
2-Iodobenzothiazole is a derivative of benzothiazole, a heterocyclic compound that has been extensively studied for its wide range of pharmacological properties Benzothiazole derivatives have been found to interact with various biological targets, leading to a variety of therapeutic effects .
Mode of Action
It is known that the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can significantly alter the biological activity of the compounds .
Biochemical Pathways
Benzothiazole derivatives have been found to have numerous biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, antimicrobial, antiproliferative, anticonvulsant, and anti-inflammatory effects .
Analyse Biochimique
Biochemical Properties
It is known that benzothiazole derivatives, which include 2-Iodobenzothiazole, have a wide range of pharmacological properties .
Cellular Effects
Benzothiazole derivatives have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benzothiazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzothiazole derivatives have been studied in animal models, and their effects can vary with different dosages .
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes or cofactors .
Transport and Distribution
Benzothiazole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Benzothiazole derivatives are known to be directed to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Iodobenzothiazole can be synthesized through various methods. One common approach involves the deprotonation of benzothiazole using a mixture of zinc chloride and lithium 2,2,6,6-tetramethylpiperidine, followed by trapping with iodine . Another method involves the reaction of 2-aminobenzothiazole with potassium iodide and sodium nitrite in the presence of p-toluenesulfonic acid in acetonitrile at low temperatures .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow processes and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodobenzothiazole undergoes various chemical reactions, including:
Reductive Dehalogenation: Reaction with alkanethiols in methanol to produce unsubstituted benzothiazole.
Photochemical Reactions: Exposure to ultraviolet light can lead to the formation of 2-isocyanophenylthiyl radicals.
Common Reagents and Conditions:
Reductive Dehalogenation: Alkanethiols in methanol.
Photochemical Reactions: Ultraviolet light at specific wavelengths.
Major Products:
Reductive Dehalogenation: Unsubstituted benzothiazole.
Photochemical Reactions: 2-Isocyanophenylthiyl radicals.
Comparaison Avec Des Composés Similaires
- 2-Bromobenzothiazole
- 2-Chlorobenzothiazole
- 2-Fluorobenzothiazole
Comparison: 2-Iodobenzothiazole is unique among its halogenated counterparts due to the larger atomic size and higher reactivity of the iodine atom. This makes it more suitable for certain types of reactions, such as metal-catalyzed cross-coupling and photochemical reactions, where the iodine atom’s ability to act as a leaving group is advantageous .
Propriétés
IUPAC Name |
2-iodo-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INS/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKCRPLRJZZCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356652 | |
| Record name | 2-iodobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-99-5 | |
| Record name | 2-iodobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2-iodobenzothiazole in synthetic chemistry?
A1: this compound serves as a versatile precursor for various 2-substituted benzothiazole derivatives. Its reactivity stems from the iodine atom, which can be readily replaced with other functional groups through different chemical reactions. [, ] One significant application is its use in Suzuki-Miyaura cross-coupling reactions. [] This palladium-catalyzed reaction allows for the efficient introduction of aryl groups at the 2-position of the benzothiazole ring, creating a diverse range of biaryl compounds with potential applications in pharmaceuticals and materials science.
Q2: How does the presence of the iodine atom influence the reactivity of this compound?
A2: The iodine atom in this compound plays a crucial role in its reactivity. Research has shown that it undergoes reductive dehalogenation in the presence of alkanethiols, resulting in the formation of unsubstituted benzothiazole. [] This reaction is autocatalytic, with the hydroiodic acid generated during the process further promoting the dehalogenation. Additionally, under UV irradiation, this compound undergoes C-I bond cleavage, leading to the formation of the 2-isocyanophenylthiyl radical. [] This radical intermediate can then participate in various reactions, highlighting the photochemical reactivity of this compound.
Q3: Are there any computational studies on this compound and its reactivity?
A3: Yes, computational chemistry has been employed to understand the photochemical behavior of this compound. Density functional theory (DFT) calculations were used to investigate the iodine-triggered cyclization of the 2-isocyanophenylthiyl radical generated upon UV irradiation of this compound. [] These calculations provided mechanistic insights into this intriguing transformation, confirming the role of iodine in facilitating the cyclization process.
Q4: What analytical techniques are commonly used to study reactions involving this compound?
A4: Several analytical techniques are crucial for studying reactions involving this compound. Infrared (IR) spectroscopy, particularly under cryogenic conditions, helps identify and analyze the conformational changes and reaction intermediates. [] This technique provides valuable information about the vibrational modes of molecules, enabling researchers to track the formation and consumption of different species during a reaction. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for characterizing the final products and confirming their structures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)



